
(R)-3-Boc-aminopiperidine
Overview
Description
®-3-Boc-aminopiperidine is a chiral piperidine derivative commonly used in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which helps to stabilize the molecule during various chemical reactions. This compound is particularly valuable due to its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Boc-aminopiperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-3-aminopiperidine.
Protection of the Amino Group: The amino group is protected by reacting ®-3-aminopiperidine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography to obtain ®-3-Boc-aminopiperidine in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-Boc-aminopiperidine follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
®-3-Boc-aminopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is retained, and other functional groups are introduced.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Reductive Amination: The compound can be used in reductive amination reactions to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or sulfonates in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane.
Reductive Amination: Aldehydes or ketones with reducing agents like sodium cyanoborohydride.
Major Products Formed
Substitution Reactions: Various substituted piperidines.
Deprotection Reactions: ®-3-aminopiperidine.
Reductive Amination: Secondary or tertiary amines.
Scientific Research Applications
General Overview
- Chemical Identity :
Synthetic Routes
(R)-3-Boc-aminopiperidine is synthesized through several methods. A common route involves the reaction of D-ornithine hydrochloride with methanol followed by a series of chemical transformations including hydrogenation and purification steps. The following table summarizes one of the synthetic pathways:
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | D-Ornithine hydrochloride, Methanol | Reflux for 3 hours | Crude product obtained |
2 | Sodium methoxide | Reflux for 4 hours | Methyl ester formed |
3 | Ammonium chloride, filtration | Overnight at room temperature | Thick syrup extracted |
4 | Ethanol, crystallization | Refrigeration overnight | White solid (73.8% yield) |
This method illustrates the importance of controlling reaction conditions to maximize yield and purity .
Pharmaceutical Applications
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders such as diabetes. Notable applications include:
- Dipeptidyl Peptidase IV Inhibitors : This compound is used to synthesize inhibitors like alogliptin and linagliptin, which are essential in managing type 2 diabetes by regulating glucose levels .
- CBP/P300 Bromodomain Inhibitors : It is also employed in the preparation of benzoxazepine derivatives that inhibit the CBP/P300 bromodomain, potentially useful in cancer therapy .
Case Studies
- Synthesis of Alogliptin :
- Fragment-Based Drug Discovery :
Mechanism of Action
The mechanism of action of ®-3-Boc-aminopiperidine depends on its application. In medicinal chemistry, the compound often acts as a precursor to active pharmaceutical ingredients (APIs). The Boc group protects the amine functionality during synthetic transformations, ensuring that the desired molecular architecture is achieved without unwanted side reactions. Once the Boc group is removed, the free amine can interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Boc-aminopiperidine: The enantiomer of ®-3-Boc-aminopiperidine, used in similar applications but with different stereochemical properties.
®-3-Acetylaminopiperidine: Similar structure but with an acetyl protecting group instead of Boc.
®-3-Benzylaminopiperidine: Features a benzyl group, offering different reactivity and applications.
Uniqueness
®-3-Boc-aminopiperidine is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and versatility in synthetic applications. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals with specific biological activities.
Biological Activity
(R)-3-Boc-aminopiperidine, a chiral amine derivative, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound serves as a versatile building block for synthesizing various bioactive molecules, particularly those targeting metabolic and neurological disorders.
Synthesis and Characterization
The synthesis of this compound typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group to enhance stability and facilitate further reactions. Various methods have been reported for its synthesis, including asymmetric synthesis using immobilized ω-transaminases, which yield high enantiomeric excess and purity . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
Pharmacological Applications
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors :
- This compound is a precursor for synthesizing DPP-IV inhibitors, which are crucial in managing type 2 diabetes mellitus. Compounds like alogliptin and linagliptin, derived from this piperidine derivative, have shown significant efficacy in lowering blood glucose levels by inhibiting the enzyme DPP-IV .
- Neuroprotective Agents :
- Antimicrobial Activity :
Study 1: DPP-IV Inhibition
In a comparative study, several compounds derived from this compound were evaluated for their DPP-IV inhibitory activity. The study highlighted that specific structural modifications significantly enhanced inhibitory potency compared to standard DPP-IV inhibitors. The most potent compound exhibited an IC50 value in the low nanomolar range, indicating strong biological activity .
Study 2: Neuropharmacology
Another research effort focused on the neuropharmacological effects of this compound derivatives in animal models of depression. Results indicated that these compounds led to significant reductions in depressive-like behaviors when administered chronically, supporting their potential use in treating mood disorders .
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (R)-3-Boc-aminopiperidine with high enantiomeric purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions using chiral triflate esters. Key factors include temperature control (−50°C yields 94:6 diastereomeric ratio) and the use of chiral amines like this compound. Reaction optimization involves monitoring stereoselectivity via ¹H NMR analysis of crude products .
- Characterization : Confirm enantiopurity using polarimetry ([α]²⁰D values, e.g., +19.4° in MeOH) and chiral HPLC. Structural validation relies on ¹H/¹³C NMR, IR, and HRMS data .
Q. How can researchers ensure reliable characterization of this compound derivatives?
- Analytical Workflow :
NMR Spectroscopy : Assign peaks using coupling constants (e.g., J = 10.8 Hz for –CHCH(CH₃)₂ protons) and compare with literature data .
Mass Spectrometry : Confirm molecular ions via ESI-MS (e.g., m/z 200.27 for C₁₀H₂₀N₂O₂) .
Thermal Analysis : Use melting point ranges (e.g., 77–81°C) to assess crystallinity and purity .
Q. What storage conditions are critical for maintaining this compound stability?
- Guidelines : Store at 0–6°C in airtight, light-protected containers to prevent Boc-group degradation. Purity (>98% by GC) must be verified periodically via analytical chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound analogs?
- Troubleshooting Strategy :
- Iterative Analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and computational modeling (DFT calculations).
- Comparative Studies : Contrast experimental data with synthesized diastereomers (e.g., (2S,3R)-10b vs. (2R,3R)-10b) to identify stereochemical inconsistencies .
Q. What mechanisms underlie the stereoselectivity of this compound in nucleophilic substitution reactions?
- Mechanistic Insights :
- Temperature Dependence : Lower temperatures (−50°C) favor kinetic control, reducing racemization and improving diastereomeric ratios (up to 94:6 dr) .
- Chiral Induction : The Boc group stabilizes transition states via steric and electronic effects, as shown in enantiomeric pairs (R)-2a/(S)-2a .
- Experimental Design : Use variable-temperature NMR and kinetic studies to map reaction pathways .
Q. How can researchers design robust experiments to explore this compound’s role in asymmetric catalysis?
- Protocol Development :
Substrate Scope : Test reactivity with diverse triflate esters (e.g., aryl, alkyl) under optimized conditions (−30°C to −50°C).
Catalytic Screening : Evaluate turnover numbers (TON) and enantiomeric excess (ee) using chiral GC or HPLC .
- Data Interpretation : Apply statistical models (e.g., linear regression) to correlate reaction parameters (temperature, solvent) with outcomes .
Q. What strategies mitigate challenges in reproducing literature results for this compound syntheses?
- Best Practices :
- Detailed Replication : Adhere to reported protocols (e.g., stoichiometry, drying solvents) and validate intermediates via in-line analytics (e.g., FTIR).
- Contingency Planning : Pre-screen reagents for purity and test alternative catalysts/conditions if yields diverge .
Q. Methodological Frameworks
Q. How to formulate hypothesis-driven research questions about this compound using PICO/FINER criteria?
- PICO Template :
- Population : Reaction systems involving chiral amines.
- Intervention : Use of this compound as a chiral auxiliary.
- Comparison : Alternative amines (e.g., pyrrolidine derivatives).
- Outcome : Enantiomeric excess, reaction yield.
- FINER Evaluation : Ensure questions are Feasible (lab resources), Novel (unexplored analogs), and Relevant (pharmaceutical applications) .
Q. What are common pitfalls in experimental design for this compound studies, and how to avoid them?
- Pitfalls :
- Inadequate Purity Checks : Leading to inconsistent reactivity.
- Overlooking Solvent Effects : Polar aprotic solvents (e.g., DMF) may alter reaction kinetics.
Q. Data Management & Reporting
Q. How to ensure compliance with open-data standards while sharing this compound research data?
Properties
IUPAC Name |
tert-butyl N-[(3R)-piperidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOQXNWMYLFAHT-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363796 | |
Record name | (R)-3-Boc-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309956-78-3 | |
Record name | (R)-3-Boc-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-3-Aminopiperidine, 3-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.